钴钛氧化物 (Co2TiO4)

描述

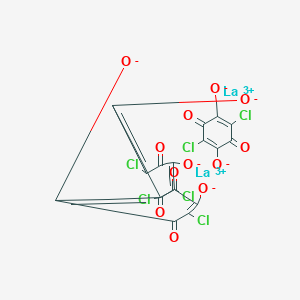

Cobalt titanium oxide (Co2TiO4) is a compound that crystallizes in an inverse spinel structure, where cobalt ions occupy both tetrahedral and octahedral sites. This compound is known for its interesting electrical, magnetic, and electronic properties, making it a subject of extensive research in various scientific fields .

科学研究应用

Cobalt titanium oxide has a wide range of scientific research applications. It is used in the field of photocatalysis for the degradation of organic pollutants, making it valuable for environmental remediation . In the field of electrochromics, cobalt-doped titanium dioxide thin films exhibit enhanced charge transport and electrochromic performance, making them suitable for use in smart windows and display devices .

作用机制

Target of Action

The primary target of Co2TiO4 is the electrochromic devices . These devices are capable of undergoing color transformations through selective light absorption or transmission upon exposure to electrical impulses . Co2TiO4, when used in these devices, can significantly enhance their performance .

Mode of Action

Co2TiO4 interacts with its targets by enhancing charge transport and mobility . This is achieved through the doping of titanium dioxide with cobalt ions, which results in modifications to the structural, morphological, and electrochromic properties of the material . The cobalt-doped titanium dioxide (Ti-Co) thin films exhibit a highly crystalline nature, with specific Raman bands indicating distinct modifications due to cobalt incorporation .

Biochemical Pathways

In the presence of Co2TiO4 nanoparticles as a photocatalyst, the degradation of certain compounds, such as methyl orange (MO), can be achieved .

Pharmacokinetics

It’s worth noting that the properties of co2tio4 can be influenced by various factors such as the method of synthesis and the presence of other chemical agents .

Result of Action

The result of Co2TiO4’s action is the enhancement of the performance of electrochromic devices . For instance, TiO2 nanorods, optimally doped with cobalt (TC-3), demonstrated enhanced charge transport and mobility, significantly improving the electrochromic performance . The TC-3 sample exhibited superior lithium-ion accommodation, achieving an optical modulation of 73.6% and a high coloration efficiency of 81.50 cm2/C .

Action Environment

The action, efficacy, and stability of Co2TiO4 can be influenced by various environmental factors. For instance, the method of synthesis, the presence of other chemical agents, and the conditions under which the compound is used can all impact the properties and performance of Co2TiO4 .

生化分析

Biochemical Properties

Cobalt oxide nanoparticles have been found to have significant attention due to their unique properties and diverse applications in various fields

Molecular Mechanism

It has been suggested that cobalt titanium oxide nanoparticles may have a paramagnetic behavior

Temporal Effects in Laboratory Settings

It has been observed that cobalt titanium oxide nanoparticles can degrade methyl orange under ultraviolet light within 40 minutes

准备方法

Cobalt titanium oxide can be synthesized through several methods, including the sol-gel method and high-temperature solid-state reactions. In the sol-gel method, titanium (IV) isopropoxide and cobalt (II) acetate tetrahydrate are used as starting reagents in the presence of ethanol as a solvent. The reaction mixture is then subjected to heat treatment at temperatures ranging from 600 to 900°C to obtain pure cubic cobalt titanium oxide nanoparticles . Another method involves the calcination of cobalt hydroxide, which decomposes into cobalt oxide and subsequently reacts with titanium dioxide to form cobalt titanium oxide at temperatures between 600 and 860°C .

化学反应分析

Cobalt titanium oxide undergoes various chemical reactions, including oxidation, reduction, and photocatalytic reactions. It can act as a photocatalyst in the degradation of organic pollutants like methyl orange under ultraviolet light irradiation . The compound’s reactivity is influenced by factors such as pH, temperature, and the presence of surfactants, which affect its morphology and particle size .

相似化合物的比较

Cobalt titanium oxide is unique compared to other similar compounds due to its inverse spinel structure and the distribution of cobalt ions in both tetrahedral and octahedral sites. Similar compounds include other titanate spinels like magnesium titanium oxide (Mg2TiO4) and zinc titanium oxide (Zn2TiO4), which also exhibit interesting electrical and magnetic properties . cobalt titanium oxide’s specific arrangement of cobalt ions and its resulting properties make it distinct and valuable for various applications .

属性

IUPAC Name |

cobalt(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSBSHDDAGNCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923253 | |

| Record name | Cobalt(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.798 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12017-01-5, 12017-38-8 | |

| Record name | Cobalt titanium oxide (CoTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt titanium oxide (Co2TiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。